molecular formula C18H20FN3OS2 B4701139 N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No. B4701139
M. Wt: 377.5 g/mol
InChI Key: XYLQCLZJDBSPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide, also known as DMTFHY, is a thiosemicarbazone compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition leads to the accumulation of deoxyribonucleotides, which can induce DNA damage and cell death. In addition, this compound has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. In addition, this compound has been found to inhibit viral replication and reduce the production of inflammatory cytokines, which may contribute to its antiviral activity. The compound has also been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its biological activities. In addition, this compound has been found to exhibit a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, this compound also has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, which may affect its biological activity. In addition, this compound has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide. One potential direction is to study the compound's mechanism of action in more detail, in order to better understand its biological activities. Another potential direction is to study the compound's potential therapeutic applications in vivo, in order to determine its efficacy and safety. In addition, future studies could focus on optimizing the synthesis of this compound to yield higher purity and yield. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of cancer, viral infections, and microbial infections.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been found to exhibit antiviral activity against HIV-1, HCV, and HSV-1. In addition, the compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[2-[(2-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS2/c1-12-7-8-15(9-13(12)2)20-18(24)22-21-17(23)11-25-10-14-5-3-4-6-16(14)19/h3-9H,10-11H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLQCLZJDBSPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC(=O)CSCC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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